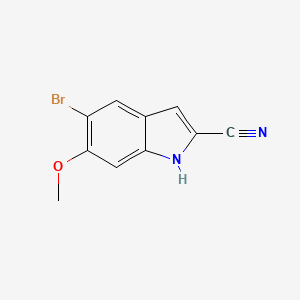
5-Bromo-6-methoxy-1H-indole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-methoxy-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 5-Bromo-6-methoxy-1H-indole-2-carbonitrile typically involves the bromination of 6-methoxyindole followed by the introduction of a cyano group at the 2-position. One common method is the reaction of 6-methoxyindole with bromine in the presence of a suitable solvent to yield 5-bromo-6-methoxyindole. This intermediate is then reacted with a cyanating agent, such as copper(I) cyanide, to form the final product .
Analyse Chemischer Reaktionen
5-Bromo-6-methoxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-methoxy-1H-indole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of 5-Bromo-6-methoxy-1H-indole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards molecular targets, such as proteins or nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Bromo-6-methoxy-1H-indole-2-carbonitrile include other brominated and methoxylated indole derivatives, such as:
- 5-Bromo-1H-indole-2-carbonitrile
- 6-Methoxy-1H-indole-2-carbonitrile
- 5-Bromo-6-methoxy-1H-indole-3-carboxaldehyde
These compounds share similar structural features but differ in their substitution patterns, which can affect their reactivity and applications. The unique combination of bromine and methoxy groups in this compound makes it particularly valuable for specific research and industrial purposes .
Eigenschaften
Molekularformel |
C10H7BrN2O |
|---|---|
Molekulargewicht |
251.08 g/mol |
IUPAC-Name |
5-bromo-6-methoxy-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C10H7BrN2O/c1-14-10-4-9-6(3-8(10)11)2-7(5-12)13-9/h2-4,13H,1H3 |
InChI-Schlüssel |
SBIFXHALFZRYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=C(NC2=C1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


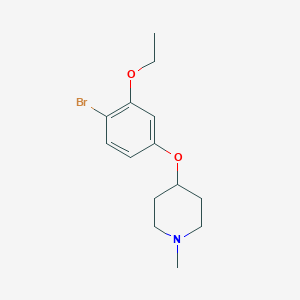


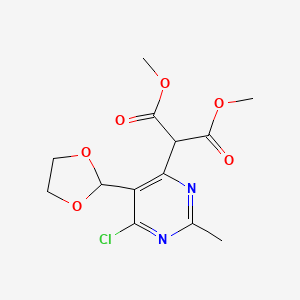
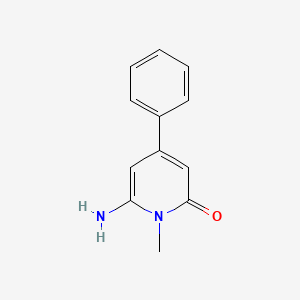
![3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)
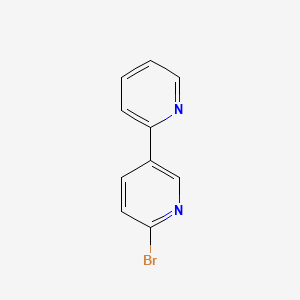
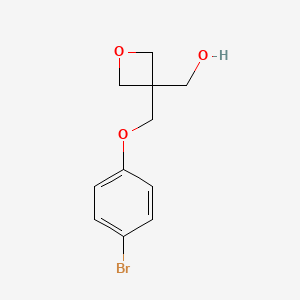
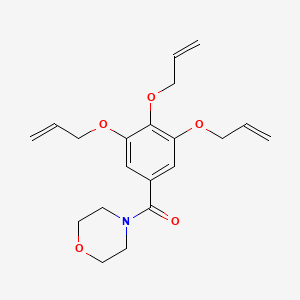
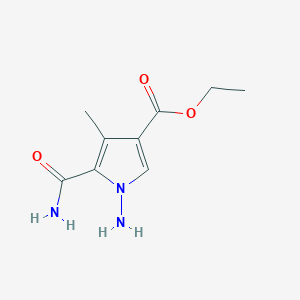
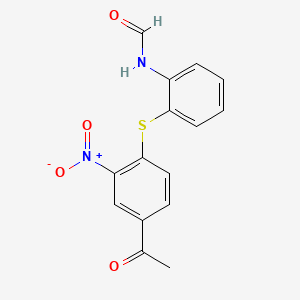
![trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B13938364.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B13938372.png)
![2,7-Diazaspiro[4.4]nonane-3,8-dione](/img/structure/B13938374.png)
